molecular formula C17H16ClNO2S B2841814 (E)-N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(2-chlorophenyl)acrylamide CAS No. 2035006-97-2

(E)-N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(2-chlorophenyl)acrylamide

Cat. No. B2841814
CAS RN: 2035006-97-2
M. Wt: 333.83
InChI Key: VWCZMVFUKZEXQK-RMKNXTFCSA-N
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Description

(E)-N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(2-chlorophenyl)acrylamide, also known as ACTEA, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with structural similarities have been synthesized and analyzed for their crystal structures, showcasing the potential of these chemicals in understanding molecular conformations and interactions. For example, the synthesis and crystal structure determination of a related compound, which crystallizes in the triclinic P−1 space group, highlight the importance of such molecules in crystallography and material science. This research provides insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for designing materials with specific properties (Lee et al., 2009).

Optical and Electronic Properties

Derivatives of thiophene, a core structure in the target compound, have been explored for their optical and electronic properties. Studies on thiophene dyes and their derivatives demonstrate their potential in optoelectronic devices, indicating that compounds like "(E)-N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(2-chlorophenyl)acrylamide" could be relevant for applications in nonlinear optical limiting, photonic devices, and optical communications. These findings suggest the significance of structural modification in tuning the optical and electronic behavior of thiophene-based compounds for specific technological applications (Anandan et al., 2018).

Corrosion Inhibition

Research on chalcone derivatives, structurally related to the target compound, has shown their effectiveness as corrosion inhibitors for metals in acidic environments. This application is critical for protecting industrial machinery and infrastructure from corrosive damage, demonstrating the potential of acrylamide derivatives in materials science and engineering (Lgaz et al., 2017).

Molecular Engineering for Solar Cells

Organic sensitizers with core structures similar to the target compound have been engineered for use in solar cells, highlighting the role of such molecules in sustainable energy solutions. These studies show how modifying the molecular structure can significantly affect the photovoltaic performance, offering a path toward more efficient and environmentally friendly energy sources (Kim et al., 2006).

properties

IUPAC Name

(E)-N-[2-(5-acetylthiophen-2-yl)ethyl]-3-(2-chlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO2S/c1-12(20)16-8-7-14(22-16)10-11-19-17(21)9-6-13-4-2-3-5-15(13)18/h2-9H,10-11H2,1H3,(H,19,21)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCZMVFUKZEXQK-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)C=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)/C=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(2-chlorophenyl)acrylamide

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